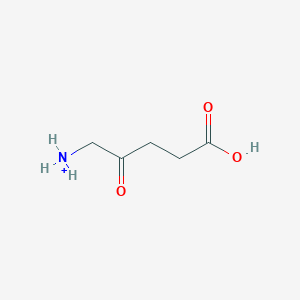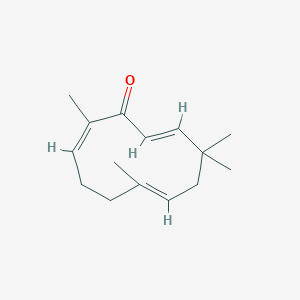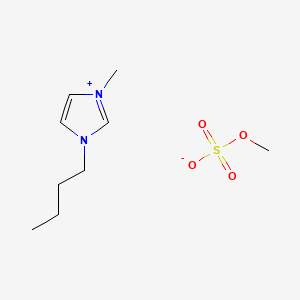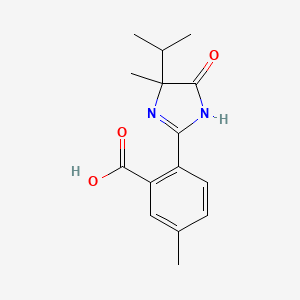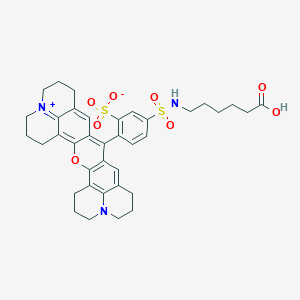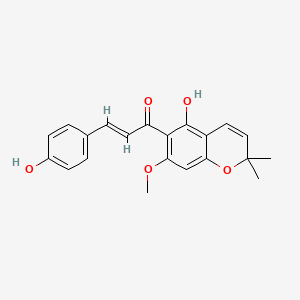
xanthohumol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthohumol C is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), which belongs to the family Cannabaceae . This compound is known for its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties . This compound is a bitter-tasting compound and is part of the chalcone subclass of flavonoids .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Xanthohumol C beinhaltet typischerweise die Prenylierung von Chalcon-Vorläufern. Der erste Schritt der Biosynthese beginnt mit der sequentiellen decarboxylierenden Kondensation von drei Malonyl-CoAs mit p-Cumaroyl-CoA, das von L-Phenylalanin stammt, über die Claisen-Cyclisierung an C-6/C-1 durch eine Typ-III-Polyketidsynthase . Dieser Prozess erzeugt Naringenin-Chalcon, das dann zu this compound prenyliert wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus Hopfenpflanzen. Die Verbindung ist in den Drüsenhaaren der Hopfenpflanze in hohen Konzentrationen vorhanden . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um die Verbindung aus dem Pflanzenmaterial zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Xanthohumol C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Xanthohumol C hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus:
Entzündungshemmende Aktivität: Es hemmt entzündungsinduzierende Enzyme und reduziert die Produktion von proinflammatorischen Zytokinen.
Krebshemmende Aktivität: this compound induziert Apoptose in Krebszellen und hemmt die DNA-Synthese.
Antioxidative Aktivität: Die Verbindung fängt reaktive Sauerstoffspezies ab und verhindert so DNA-Schäden durch oxidativen Stress.
Wirkmechanismus
Xanthohumol C exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: It inhibits inflammation-inducing enzymes and reduces the production of pro-inflammatory cytokines.
Anti-cancer Activity: this compound induces apoptosis in cancer cells and inhibits DNA synthesis.
Antioxidant Activity: The compound scavenges reactive oxygen species, thereby preventing DNA damage due to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Xanthohumol C ist unter den prenylierten Flavonoiden aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:
Xanthohumol: Die Stammverbindung, von der this compound abgeleitet ist.
Desmethylxanthohumol: Ein Vorläufer der meisten in Hopfen vorkommenden Flavonoide.
Isoxanthohumol: Ein weiteres prenyliertes Flavonoid mit ähnlichen biologischen Aktivitäten.
This compound zeichnet sich durch seine verbesserte krebshemmende und entzündungshemmende Wirkung im Vergleich zu seinen Analoga aus .
Eigenschaften
CAS-Nummer |
189299-05-6 |
|---|---|
Molekularformel |
C21H20O5 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O5/c1-21(2)11-10-15-17(26-21)12-18(25-3)19(20(15)24)16(23)9-6-13-4-7-14(22)8-5-13/h4-12,22,24H,1-3H3/b9-6+ |
InChI-Schlüssel |
CVMUWVCGBFJJFI-RMKNXTFCSA-N |
SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |
Isomerische SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)C |
Kanonische SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |
Synonyme |
5''-hydroxy-6'',6''-dimethyldihydropyrano(2'',3''-b)-4,4'-dihydroxy-6'-methoxychalcone xanthohumol C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B1251854.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B1251855.png)

![3-(5-oxo-2-pyrrolidinyl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B1251857.png)
![4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1251859.png)
